2-[4-Methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid
Overview
Description
2-[4-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]acetic acid is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]acetic acid typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable indene derivative with a piperidine derivative under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester, which helps in preventing unwanted side reactions during subsequent steps.
Final Deprotection and Functionalization: The final step involves deprotection of the tert-butyl ester to yield the free carboxylic acid, followed by functionalization to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the spirocyclic core, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the acetic acid moiety, often employing reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Alkylated derivatives, sulfonated derivatives.
Chemistry:
Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology and Medicine:
Pharmacology: Due to its structural similarity to known bioactive molecules, it may exhibit pharmacological activity, making it a candidate for drug development.
Biochemical Studies: It can be used to study enzyme interactions and receptor binding due to its specific functional groups.
Industry:
Material Science: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action for 2-[4-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing pathways related to inflammation, cell signaling, or metabolism. The spirocyclic structure could provide a unique binding mode, enhancing its specificity and potency.
Comparison with Similar Compounds
2-[4-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-[4-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness: The uniqueness of 2-[4-Methyl-1’-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4’-piperidine]-1-yl]acetic acid lies in its specific combination of functional groups and the spirocyclic core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[4-methyl-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[1,2-dihydroindene-3,4'-piperidine]-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO4/c1-14-6-5-7-16-15(12-17(23)24)13-21(18(14)16)8-10-22(11-9-21)19(25)26-20(2,3)4/h5-7,15H,8-13H2,1-4H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBYYBPDMALLJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(CC23CCN(CC3)C(=O)OC(C)(C)C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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